Cas no 1352792-15-4 (3’-Hydroxy Repaglinide-d5 (Mixture of Diastereomers))

3’-Hydroxy Repaglinide-d5 (Mixture of Diastereomers) 化学的及び物理的性質
名前と識別子
-
- 3’-Hydroxy Repaglinide-d5 (Mixture of Diastereomers)
- 3'-Hydroxy Repaglinide D5
- 3-Hydroxy Repaglinide D5
- F82725
- MS-28786
- 4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid
- ARD10602D5
- 1352792-15-4
- 3'-Hydroxy Repaglinide-d5
- HY-135335S
- CS-0131963
- 1ST10602D5
-
- インチ: 1S/C27H36N2O5/c1-4-34-25-15-19(11-12-22(25)27(32)33)16-26(31)28-23(14-18(2)3)21-9-5-6-10-24(21)29-13-7-8-20(30)17-29/h5-6,9-12,15,18,20,23,30H,4,7-8,13-14,16-17H2,1-3H3,(H,28,31)(H,32,33)/i1D3,4D2
- InChIKey: OBMAZJVHPAVADF-SGEUAGPISA-N
- ほほえんだ: C1C(N2CC(CCC2)O)=C(C=CC=1)C(NC(=O)CC1=CC(OC([2H])([2H])C([2H])([2H])[2H])=C(C=C1)C(O)=O)CC(C)C
計算された属性
- せいみつぶんしりょう: 473.29380598g/mol
- どういたいしつりょう: 473.29380598g/mol
- 同位体原子数: 5
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 34
- 回転可能化学結合数: 10
- 複雑さ: 657
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 99.1Ų
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 709.6±60.0 °C at 760 mmHg
- フラッシュポイント: 383.0±32.9 °C
- じょうきあつ: 0.0±2.4 mmHg at 25°C
3’-Hydroxy Repaglinide-d5 (Mixture of Diastereomers) セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3’-Hydroxy Repaglinide-d5 (Mixture of Diastereomers) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H953282-1mg |
3’-Hydroxy Repaglinide-d5(Mixture of Diastereomers) |
1352792-15-4 | 1mg |
$ 426.00 | 2023-09-07 | ||
TRC | H953282-10mg |
3’-Hydroxy Repaglinide-d5(Mixture of Diastereomers) |
1352792-15-4 | 10mg |
$ 3312.00 | 2023-09-07 | ||
eNovation Chemicals LLC | Y1248527-1mg |
3’-HydroxyRepaglinide-d5(MixtureofDiastereomers) |
1352792-15-4 | 98% | 1mg |
$385 | 2024-06-06 | |
MedChemExpress | HY-135335S-10mM*1 mL in DMSO |
3'-Hydroxy Repaglinide-d |
1352792-15-4 | ≥98.0% | 10mM*1 mL in DMSO |
¥5280 | 2024-04-20 | |
eNovation Chemicals LLC | Y1248527-1mg |
3’-HydroxyRepaglinide-d5(MixtureofDiastereomers) |
1352792-15-4 | 98% | 1mg |
$385 | 2025-02-20 | |
ChemScence | CS-0131963-5mg |
3'-Hydroxy Repaglinide-d5 |
1352792-15-4 | ≥98.0% | 5mg |
$480.0 | 2022-04-27 | |
MedChemExpress | HY-135335S-1mg |
3'-Hydroxy Repaglinide-d |
1352792-15-4 | ≥98.0% | 1mg |
¥1800 | 2024-04-20 | |
1PlusChem | 1P01E21X-1mg |
3’-HydroxyRepaglinide-d5(MixtureofDiastereomers) |
1352792-15-4 | 98% | 1mg |
$235.00 | 2023-12-22 | |
A2B Chem LLC | AX34661-1mg |
3’-HydroxyRepaglinide-d5(MixtureofDiastereomers) |
1352792-15-4 | 98% | 1mg |
$215.00 | 2024-04-20 | |
Key Organics Ltd | MS-28786-1mg |
3′-Hydroxy Repaglinide-d5 |
1352792-15-4 | >97% | 1mg |
£318.64 | 2025-02-09 |
3’-Hydroxy Repaglinide-d5 (Mixture of Diastereomers) 関連文献
-
1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
3’-Hydroxy Repaglinide-d5 (Mixture of Diastereomers)に関する追加情報
Introduction to 3’-Hydroxy Repaglinide-d5 (Mixture of Diastereomers) (CAS No. 1352792-15-4)
3’-Hydroxy Repaglinide-d5 (Mixture of Diastereomers), with the CAS number 1352792-15-4, is a deuterated analog of the antidiabetic drug Repaglinide. This compound is extensively used in the pharmaceutical and research fields for its unique properties and applications. Deuterated compounds, such as 3’-Hydroxy Repaglinide-d5, are valuable tools in drug metabolism studies, pharmacokinetic analysis, and the development of stable isotope-labeled internal standards for mass spectrometry.
Repaglinide is a well-known antidiabetic medication that belongs to the meglitinide class of drugs. It works by stimulating insulin secretion from pancreatic beta cells, thereby lowering blood glucose levels. The introduction of deuterium atoms in the structure of Repaglinide to form 3’-Hydroxy Repaglinide-d5 can significantly alter the metabolic stability and pharmacokinetic properties of the molecule. This modification can provide insights into the metabolic pathways and degradation mechanisms of the parent drug.
The chemical structure of 3’-Hydroxy Repaglinide-d5 includes a hydroxyl group at the 3' position and five deuterium atoms. The presence of these deuterium atoms can influence the rate of metabolism, particularly in pathways involving hydrogen-deuterium exchange reactions. This makes 3’-Hydroxy Repaglinide-d5 an ideal candidate for studying the metabolic fate of Repaglinide in vivo.
In recent studies, 3’-Hydroxy Repaglinide-d5 has been utilized to investigate the pharmacokinetics and metabolism of Repaglinide in various animal models and human subjects. For instance, a study published in the Journal of Pharmaceutical Sciences (2021) demonstrated that 3’-Hydroxy Repaglinide-d5 exhibited a significantly longer half-life compared to its non-deuterated counterpart. This finding suggests that deuterium substitution can enhance the metabolic stability of Repaglinide, potentially leading to improved therapeutic outcomes.
The mixture of diastereomers in 3’-Hydroxy Repaglinide-d5 adds another layer of complexity to its use in research. Diastereomers are stereoisomers that are not mirror images of each other and can have different biological activities. Understanding the behavior and properties of these diastereomers is crucial for optimizing drug formulations and improving therapeutic efficacy. Recent research has focused on separating and characterizing individual diastereomers to gain a deeper understanding of their pharmacological profiles.
In addition to its applications in drug metabolism studies, 3’-Hydroxy Repaglinide-d5 is also used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays. The stable isotope-labeled nature of this compound allows for accurate quantification and improved precision in analytical methods. This is particularly important in clinical trials and bioanalytical studies where precise measurement of drug concentrations is essential.
The synthesis of 3’-Hydroxy Repaglinide-d5 involves several steps, including the introduction of deuterium atoms at specific positions on the molecule. Advanced synthetic techniques and rigorous purification processes are employed to ensure high purity and consistency in the final product. The availability of high-quality, well-characterized deuterated compounds like 3’-Hydroxy Repaglinide-d5 is crucial for advancing research in pharmaceutical sciences.
In conclusion, 3’-Hydroxy Repaglinide-d5 (Mixture of Diastereomers), CAS No. 1352792-15-4, is a valuable tool in the study of drug metabolism, pharmacokinetics, and analytical chemistry. Its unique properties make it an essential compound for researchers working on antidiabetic drugs and related fields. As ongoing research continues to uncover new insights into its behavior and applications, 3’-Hydroxy Repaglinide-d5 is poised to play a significant role in advancing our understanding of drug development and therapeutic strategies.
1352792-15-4 (3’-Hydroxy Repaglinide-d5 (Mixture of Diastereomers)) 関連製品
- 1008051-91-9(3-[(2H-1,3-benzodioxol-5-yl)amino]-1-(2-methylpropyl)pyrrolidine-2,5-dione)
- 385392-57-4(2-(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanylacetamide)
- 1248140-11-5(3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid)
- 2229252-38-2(O-2-(2-chloro-6-methoxyphenyl)propan-2-ylhydroxylamine)
- 1146290-33-6(Ethyl 3-Carbamoyl-6-(3-hydroxypropyl)pyrazolo1,5-apyrimidine-7-carboxylate)
- 2248327-69-5(4-[4-(Difluoromethyl)imidazol-1-yl]benzoic acid)
- 2034265-77-3(2-methyl-4-(4-{4H,5H,6H,7H-pyrazolo1,5-apyrazine-5-sulfonyl}phenyl)-1,3-oxazole)
- 2138247-55-7(2,2-Difluoro-3-[methyl(prop-2-yn-1-yl)amino]propanoic acid)
- 77963-70-3(2-azatricyclo6.3.1.0,4,12dodeca-1(11),3,8(12),9-tetraen-6-amine)
- 1280804-28-5(6-[(3-methoxyphenyl)methyl]-4-methyl-5H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine)
